molecular formula C23H17F3N4O3S2 B2837850 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 1242422-09-8

4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B2837850
CAS RN: 1242422-09-8
M. Wt: 518.53
InChI Key: HSFAATUFWDDUGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H17F3N4O3S2 and its molecular weight is 518.53. The purity is usually 95%.
BenchChem offers high-quality 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Processes

The synthesis of compounds related to 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has been explored in various studies. For instance, Gong Ping (2007) reported the synthesis of a related compound, emphasizing the practicality of the process due to its mild conditions and good yield (Gong Ping, 2007).

Anticancer Activity

A significant area of research is the evaluation of related compounds for their anticancer activity. For example, Ravinaik et al. (2021) designed and synthesized a series of compounds, testing them against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many of these compounds displayed moderate to excellent anticancer activities (B. Ravinaik et al., 2021).

Chemical Properties and Analysis

Studies also focus on the chemical properties and analytical techniques related to these compounds. For instance, Ye et al. (2012) developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, highlighting the effectiveness of this method for quality control (Lei Ye et al., 2012).

Biological Activity

Research into the biological activity of related compounds is another key area. Gein et al. (2019) synthesized compounds and tested them for analgesic, anti-inflammatory, and antimicrobial activities, providing insights into the potential therapeutic applications of these chemicals (V. L. Gein et al., 2019).

Electrochemical Studies

Kathal et al. (2020) conducted electrochemical studies on a series of synthesized compounds, analyzing their voltammetric behavior and revealing important kinetic parameters (R. Kathal et al., 2020).

Metabolism in Clinical Context

Aishen Gong et al. (2010) investigated the metabolism of flumatinib, a related compound, in chronic myelogenous leukemia patients. This study provided valuable information on the metabolic pathways and metabolites of flumatinib in humans (Aishen Gong et al., 2010).

Inhibitory Activity

Yong-Jiang Xu et al. (2006) described a novel class of compounds as inhibitors of heparanase, highlighting their potential therapeutic applications (Yong-Jiang Xu et al., 2006).

properties

IUPAC Name

4-[methyl-[4-(trifluoromethyl)phenyl]sulfamoyl]-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N4O3S2/c1-30(17-9-7-16(8-10-17)23(24,25)26)35(32,33)18-11-5-15(6-12-18)21(31)29-22-28-20(14-34-22)19-4-2-3-13-27-19/h2-14H,1H3,(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFAATUFWDDUGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Synthesis routes and methods

Procedure details

4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid (6) (100 mg, 0.28 mmol) was treated with 4-(pyridin-2-yl)thiazol-2-amine (41 mg, 0.23 mmol) using method C. The residue was purified using flash chromatography eluting with EtOAc. The resulting solid was triturated with diethyl ether to give 4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide as a yellow solid. Yield: 42 mg (35%). 1H-NMR: 8.60 (d, J=4.0 Hz, 1H), 8.28 (d, J=8.5 Hz, 2H), 8.02 (d, J=7.5 Hz, 1H), 7.89 (dt, J=7.5, 7.5, 1.5 Hz, 1H), 7.84 (s, 1H), 7.75 (d, J=8.5 Hz, 2H), 7.68 (d, J=8.5 Hz, 2H), 7.41 (d, J=8.5 Hz, 2H), 7.33 (dd, J=7.0, 5.0 Hz, 1H), 3.25 (s, 1H).
Name
4-(N-methyl-N-(4-(trifluoromethyl)phenyl)sulfamoyl)benzoic acid
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.